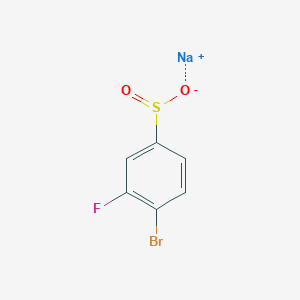
Sodium 4-bromo-3-fluorobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-bromo-3-fluorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃BrFNaO₂S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-bromo-3-fluorobenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of the corresponding aryl halide with sodium sulfite under specific conditions. For instance, the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with sodium sulfite in an aqueous medium can yield this compound .
Industrial Production Methods: Industrial production methods for sodium sulfinates often involve large-scale sulfonylation reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-bromo-3-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: It can be reduced to form thiols or sulfides under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and amines, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Reduction Reactions: Products include thiols and sulfides.
Scientific Research Applications
Sodium 4-bromo-3-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: The compound is used in the study of sulfonylation reactions and their biological implications.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Sodium sulfinates are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-bromo-3-fluorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, forming new sulfur-containing compounds. This reactivity is attributed to the electrophilic nature of the sulfonyl group, which readily reacts with nucleophiles such as amines, alcohols, and thiols .
Comparison with Similar Compounds
Sodium 3-bromo-4-fluorobenzene-1-sulfinate: Similar in structure but with different positions of bromine and fluorine atoms.
Sodium 4-methoxybenzenesulfinate: Contains a methoxy group instead of halogens.
Uniqueness: Sodium 4-bromo-3-fluorobenzene-1-sulfinate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other sodium sulfinates. This makes it particularly valuable in specific synthetic applications where these halogens play a crucial role .
Properties
Molecular Formula |
C6H3BrFNaO2S |
|---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
sodium;4-bromo-3-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrFO2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
FDMXMPDNWBCRQN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])F)Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















